2-Cyclopropyl-1H-Benzimidazol

Übersicht

Beschreibung

2-Cyclopropyl-1H-benzimidazole is a heterocyclic organic compound that features a benzimidazole core with a cyclopropyl group attached to the second carbon atom. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities . The unique structure of 2-cyclopropyl-1H-benzimidazole makes it a compound of interest in various fields of scientific research and industrial applications.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-1H-benzimidazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Wirkmechanismus

Target of Action

2-Cyclopropyl-1H-Benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse anticancer activities . The primary targets of these compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation .

Mode of Action

The mode of action of 2-Cyclopropyl-1H-Benzimidazole, like other benzimidazole derivatives, is believed to involve competition with purines, integral parts of bacterial strains. This competition results in the inhibition of bacterial nucleic acids and protein synthesis . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

Benzimidazole derivatives are known to impact a wide range of biological activities, including antibacterial, antifungal, analgesic, and cardiovascular activities, in addition to their anticancer properties .

Pharmacokinetics

Benzimidazole derivatives are generally known for their broad range of chemical and biological properties, suggesting they may have favorable pharmacokinetic profiles .

Result of Action

The result of the action of 2-Cyclopropyl-1H-Benzimidazole is likely the inhibition of growth and proliferation of target cells, such as cancer cells . This is achieved through the compound’s interaction with its targets and subsequent changes in cellular processes .

Action Environment

The action of 2-Cyclopropyl-1H-Benzimidazole, like other benzimidazole derivatives, can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and more . .

Biochemische Analyse

Biochemical Properties

Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve competition with purines, integral parts of bacterial strains, resulting in the inhibition of bacterial nucleic acids and protein synthesis .

Cellular Effects

They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives are generally stable and can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzimidazole derivatives have been reported to exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazole derivatives are known to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Benzimidazole derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with cyclopropyl carboxylic acid or its derivatives under acidic conditions. One common method includes the use of a dehydrating agent such as polyphosphoric acid or a catalyst like copper iodide in the presence of a base . The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In industrial settings, the production of 2-cyclopropyl-1H-benzimidazole may involve continuous flow processes to enhance yield and efficiency. The use of heterogeneous catalysts, such as nano-Fe3O4/chitosan, has been reported to improve the selectivity and reusability of the catalyst, making the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopropyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce functional groups at specific positions on the benzimidazole ring.

Reduction: Reduction reactions using agents such as sodium borohydride can modify the benzimidazole core, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Vergleich Mit ähnlichen Verbindungen

Benzimidazole: The parent compound with a wide range of biological activities.

2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.

5,6-Dimethyl-1H-benzimidazole: An integral part of the structure of vitamin B12.

Comparison: 2-Cyclopropyl-1H-benzimidazole is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to other benzimidazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biologische Aktivität

2-Cyclopropyl-1H-benzimidazole is a derivative of the benzimidazole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article focuses on the biological activity of 2-cyclopropyl-1H-benzimidazole, exploring its antiproliferative, antibacterial, antifungal, and antitumor properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

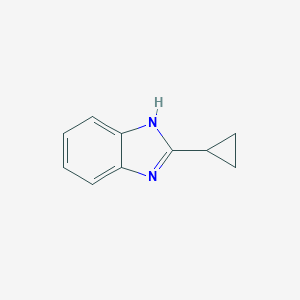

The chemical structure of 2-cyclopropyl-1H-benzimidazole can be depicted as follows:

This compound features a benzimidazole core with a cyclopropyl group at the 2-position, which significantly influences its biological activity.

Antiproliferative Activity

Recent studies have demonstrated that 2-cyclopropyl-1H-benzimidazole exhibits notable antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A431 (skin cancer).

- IC50 Values : The compound showed an IC50 value of approximately 16.38 µM against MDA-MB-231 cells, indicating strong cytotoxicity compared to other derivatives .

Table 1: Antiproliferative Activity of 2-Cyclopropyl-1H-benzimidazole

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 16.38 |

| HeLa | 29.39 |

| A431 | 33.10 |

Antibacterial Activity

The antibacterial efficacy of 2-cyclopropyl-1H-benzimidazole has also been evaluated against various bacterial strains:

- Tested Strains : Staphylococcus aureus, Streptococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 4 µg/mL against Streptococcus faecalis and Staphylococcus aureus, outperforming standard antibiotics like amikacin .

Table 2: Antibacterial Activity of 2-Cyclopropyl-1H-benzimidazole

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Streptococcus faecalis | 4 |

| Staphylococcus aureus | 4 |

| MRSA | 8 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown moderate antifungal activity:

- Tested Fungi : Candida albicans and Aspergillus niger.

- Results : The antifungal activity was moderate with MIC values around 64 µg/mL for both fungal strains .

Table 3: Antifungal Activity of 2-Cyclopropyl-1H-benzimidazole

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 64 |

The biological activity of 2-cyclopropyl-1H-benzimidazole can be attributed to several mechanisms:

- Apoptosis Induction : It has been shown to trigger apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases, leading to programmed cell death .

- DNA Topoisomerase Inhibition : Like other benzimidazoles, it may interfere with DNA topoisomerases, enzymes crucial for DNA replication and repair, thus hindering cancer cell proliferation .

- Lipophilicity : The lipophilic nature of the cyclopropyl group enhances membrane permeability, facilitating better interaction with cellular targets .

Case Studies

Several studies have highlighted the effectiveness of benzimidazole derivatives, including 2-cyclopropyl-1H-benzimidazole:

- A study conducted on various benzimidazole derivatives indicated that those with enhanced lipophilicity exhibited improved antiproliferative effects against breast cancer cell lines .

- Another investigation emphasized the importance of substituent position on the benzimidazole ring in determining biological activity, showing that modifications can significantly alter potency against specific pathogens .

Eigenschaften

IUPAC Name |

2-cyclopropyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQZKAMBZDAMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360148 | |

| Record name | 2-cyclopropyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16405-79-1 | |

| Record name | 2-cyclopropyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions "Synthesis and molecular docking study of some 5,6-dichloro-2-cyclopropyl-1H-benzimidazole derivatives". Can you elaborate on how these derivatives might interact with the urease enzyme based on this study?

A1: The study employed molecular docking simulations to predict the binding interactions of the synthesized 2-cyclopropyl-1H-benzimidazole derivatives with the urease enzyme. [] While the abstract doesn't detail specific interactions, it suggests that the presence of triazole, oxadiazole, and imine functionalities on the core 2-cyclopropyl-1H-benzimidazole structure plays a crucial role in their inhibitory activity. These functionalities likely participate in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with the active site residues of the urease enzyme, potentially hindering substrate binding or disrupting the catalytic mechanism. Further experimental validation like enzyme kinetic studies would be necessary to confirm and characterize these interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.